molecular formula C24H20ClN3O3S B11450818 2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11450818
M. Wt: 466.0 g/mol
InChI Key: YCSSQHDQQPVPDA-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a hydroxyphenyl group, and a tetrahydropyrimidoquinoline core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a chlorobenzyl halide and a suitable nucleophile.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Cyclization and Sulfanyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H20ClN3O3S/c25-16-8-2-1-5-14(16)12-32-24-27-22-21(23(31)28-24)19(13-6-3-7-15(29)11-13)20-17(26-22)9-4-10-18(20)30/h1-3,5-8,11,19,29H,4,9-10,12H2,(H2,26,27,28,31)

InChI Key

YCSSQHDQQPVPDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)O)C(=O)C1

Origin of Product

United States

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